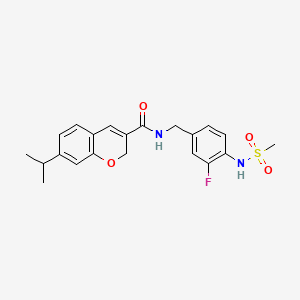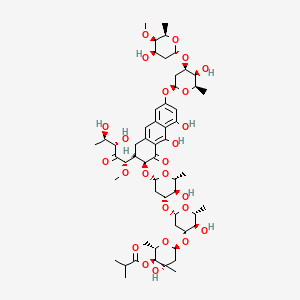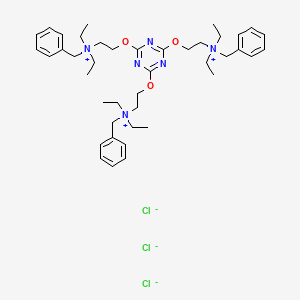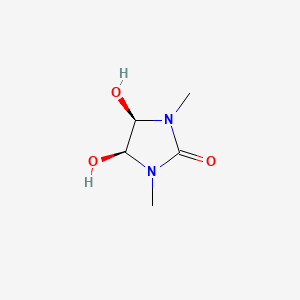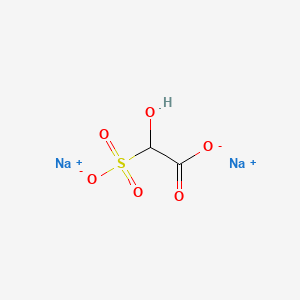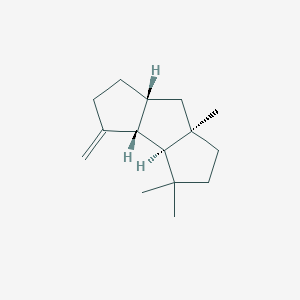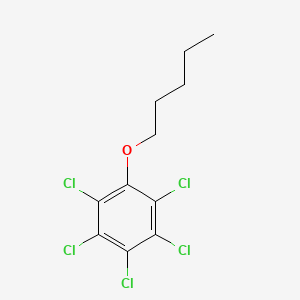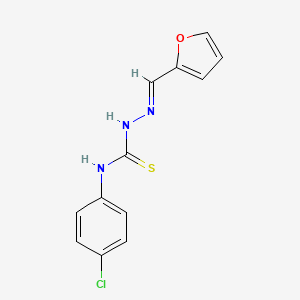
2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of thiosemicarbazones, which are derived from the reaction of thiosemicarbazide with aldehydes or ketones. Thiosemicarbazones have been extensively studied for their biological activities, including anticancer, antimicrobial, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone typically involves the condensation reaction between 2-furaldehyde and 4-(p-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated and stirred for several hours to ensure complete reaction .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use as a corrosion inhibitor and in the development of new materials.
Mecanismo De Acción
The mechanism of action of 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can form stable complexes with metal ions, disrupting the function of metalloenzymes and other metal-dependent pathways. This chelation mechanism is believed to contribute to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
- 2-Furaldehyde, 4-(p-fluorophenyl)thiosemicarbazone
- 2-Furaldehyde, 4-(p-methylphenyl)thiosemicarbazone
- 2-Furaldehyde, 4-(p-nitrophenyl)thiosemicarbazone
Comparison: Compared to its analogs, 2
Propiedades
Número CAS |
119033-83-9 |
|---|---|
Fórmula molecular |
C12H10ClN3OS |
Peso molecular |
279.75 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-3-5-10(6-4-9)15-12(18)16-14-8-11-2-1-7-17-11/h1-8H,(H2,15,16,18)/b14-8+ |
Clave InChI |
VKCFQLMMNPWNCW-RIYZIHGNSA-N |
SMILES isomérico |
C1=COC(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=COC(=C1)C=NNC(=S)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



